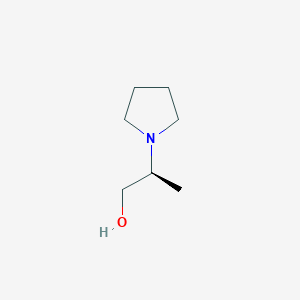![molecular formula C20H19NO4S B6210221 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid CAS No. 1934867-46-5](/img/no-structure.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid (FMCAA) is an important synthetic organic compound with a wide range of applications in scientific research. FMCAA is a versatile compound that can be used in organic synthesis, as a reagent for organic reactions, and as a starting material for the synthesis of other compounds. FMCAA is also known as fluoren-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid, fluorene-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid, and fluoren-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid.
Applications De Recherche Scientifique
FMCAA has a wide range of applications in scientific research, including organic synthesis, drug discovery, and materials science. In organic synthesis, FMCAA is used as a reagent for organic reactions, such as the synthesis of amines, esters, and other organic compounds. In drug discovery, FMCAA is used as a starting material for the synthesis of new drugs and for the modification of existing drugs. In materials science, FMCAA is used as a starting material for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of FMCAA is not well understood, but it is believed to involve the formation of a covalent bond between the fluorene-9-ylmethoxycarbonylmethylthietane-3-carboxylic acid moiety and the base used in the reaction. The covalent bond is formed through a nucleophilic substitution reaction, in which the base acts as a nucleophile and the FMCMTCA moiety acts as an electrophile. The formation of the covalent bond results in the formation of the FMCAA product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMCAA are not well understood. However, it is believed that FMCAA may have a range of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell signaling pathways. In addition, FMCAA may have anti-inflammatory, anti-cancer, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
FMCAA has several advantages for laboratory experiments, such as its low cost, its availability in a variety of forms, and its ease of use. FMCAA is also non-toxic and does not require special handling or storage. However, FMCAA also has several limitations, such as its instability in acidic environments and its tendency to form insoluble precipitates.
Orientations Futures
Given the wide range of applications of FMCAA, there is a need for further research into the compound. Potential future directions include the development of improved synthesis methods, the exploration of new applications of FMCAA, and the study of the biochemical and physiological effects of the compound. In addition, there is a need for further research into the mechanism of action of FMCAA and the development of methods for the purification and isolation of the compound.
Méthodes De Synthèse
FMCAA can be synthesized using a variety of methods, including the reaction of fluorene-9-methoxycarbonylmethylthietane-3-carboxylic acid (FMCMTCA) with a base in an aqueous solution. The reaction is typically carried out at room temperature and requires the presence of a strong base, such as potassium hydroxide or sodium hydroxide. The reaction produces FMCAA, which can then be purified using a variety of techniques, such as column chromatography.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid' involves the protection of the amine group, followed by the reaction with thietane-3-carboxylic acid and subsequent deprotection of the amine group. The fluorenyl group is introduced through a coupling reaction with the protected amine intermediate.", "Starting Materials": [ "Methylamine", "Thietane-3-carboxylic acid", "9H-Fluorene", "Methoxyacetyl chloride", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Protection of the amine group with methoxyacetyl chloride and diisopropylethylamine in ethyl acetate", "Coupling of the protected amine intermediate with 9H-fluorene using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide", "Deprotection of the amine group with hydrochloric acid in methanol", "Reaction of the deprotected amine intermediate with thietane-3-carboxylic acid using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with ethyl acetate", "Washing of the organic layer with water and drying over sodium sulfate", "Evaporation of the solvent to obtain the final product" ] } | |
Numéro CAS |
1934867-46-5 |
Nom du produit |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thietane-3-carboxylic acid |
Formule moléculaire |
C20H19NO4S |
Poids moléculaire |
369.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



